molecular formula C6H12O4 B14660567 Di-deoxyhexose CAS No. 49871-87-6

Di-deoxyhexose

Cat. No.: B14660567
CAS No.: 49871-87-6
M. Wt: 148.16 g/mol
InChI Key: FDWRIIDFYSUTDP-UHFFFAOYSA-N
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Description

Di-deoxyhexose is a type of deoxy sugar, which is a derivative of hexose where two hydroxyl groups are replaced by hydrogen atoms. This compound is significant in various biological processes and is found in several natural products, including antibiotics and glycoproteins. This compound plays a crucial role in the structural integrity and function of these molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-deoxyhexose typically involves the reduction of hexose sugars. One common method is the catalytic hydrogenation of hexose derivatives. For example, the reduction of deoxythymidine diphosphate-glucose (dTDP-glucose) using specific enzymes like dTDP-glucose 4,6-dehydratase . This enzyme catalyzes the conversion of dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose, which can then be further reduced to this compound.

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches using microbial fermentation. Specific strains of bacteria, such as Pseudomonas aeruginosa, are engineered to produce high yields of this compound through fermentation processes . These methods are optimized for large-scale production and involve the use of bioreactors and controlled fermentation conditions.

Chemical Reactions Analysis

Types of Reactions

Di-deoxyhexose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding keto or aldehyde derivatives.

    Reduction: It can be reduced to form simpler sugar alcohols.

    Substitution: Halogenation and other substitution reactions can occur at specific positions on the sugar molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include various deoxy sugars, sugar alcohols, and halogenated sugars. These products have significant applications in pharmaceuticals and biochemical research.

Scientific Research Applications

Di-deoxyhexose has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Plays a role in the structure and function of glycoproteins and glycolipids.

    Medicine: Incorporated into antibiotics and antiviral drugs to enhance their efficacy.

    Industry: Used in the production of flavoring agents and sweeteners.

Mechanism of Action

The mechanism of action of di-deoxyhexose involves its incorporation into larger biomolecules, where it influences their structural and functional properties. For example, in glycoproteins, this compound residues can affect protein folding, stability, and interactions with other molecules. The molecular targets include enzymes involved in glycosylation processes and receptors that recognize glycan structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-deoxyhexose is unique due to the presence of two deoxygenated positions, which imparts distinct chemical and biological properties compared to other deoxy sugars. This uniqueness makes it valuable in specific biochemical pathways and industrial applications.

Properties

CAS No.

49871-87-6

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

6-methyloxane-2,4,5-triol

InChI

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3

InChI Key

FDWRIIDFYSUTDP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)O)O)O

Origin of Product

United States

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